1,4-Dihydrochromeno[4,3-c]pyrazole-3-carboxylic acid
Description
Structural Features and Nomenclature
The compound’s molecular formula is C₁₁H₈N₂O₃ , with a molecular weight of 216.19 g/mol . Key structural characteristics include:
- A chromene moiety (benzopyran system) fused to a pyrazole ring at positions 4 and 3.
- A carboxylic acid group at the 3-position of the pyrazole ring.
- Planar aromatic systems with limited rotatable bonds (1 rotatable bond) .
IUPAC Name :
2,4-Dihydrochromeno[4,3-c]pyrazole-3-carboxylic acid .
Key Spectral Data :
- SMILES : C1C2=C(NN=C2C3=CC=CC=C3O1)C(=O)O .
- XLogP3-AA : 1.3, indicating moderate lipophilicity .
- Hydrogen Bond Donors/Acceptors : 2 donors, 4 acceptors .
Table 1: Structural and Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₈N₂O₃ | |
| Molecular Weight | 216.19 g/mol | |
| XLogP3-AA | 1.3 | |
| Rotatable Bonds | 1 | |
| Topological Polar Surface Area | 83.8 Ų |
Historical Development of Chromeno-Pyrazole Hybrid Compounds
Chromeno-pyrazole hybrids emerged as a focus in medicinal chemistry due to their structural similarity to bioactive natural products. Key milestones include:
- Early Syntheses : Initial methods involved cycloaddition reactions between chromene derivatives and diazo compounds. For example, 3-nitrochromenes reacting with diazomethane yielded chromeno-pyrazole frameworks .
- Advancements in Catalysis : The use of ionic liquids (e.g., [Hmim]HSO₄) and microwave irradiation improved reaction efficiency for fused pyrazole systems .
- Modern Techniques : Recent protocols employ multi-component reactions, such as the tandem Knoevenagel-hetero-Diels-Alder reaction, to construct chromeno-pyrazole cores .
Synthetic Milestones :
- 2004 : Gill et al. reported cyclodehydration of pyrazolyl-substituted dihydroxyarylpropanediones to yield chromone-pyrazole dyads .
- 2017 : Liu et al. developed a metal-free intramolecular dehydrogenative coupling method for chromeno-pyrazoles using TBHP as an oxidant .
- 2022 : Ziarani et al. synthesized pyrazole-chromeno-pyrimidines via three-component condensation reactions .
Significance in Heterocyclic Chemistry Research
Chromeno-pyrazole hybrids are pivotal in heterocyclic chemistry due to:
- Bioactivity Potential :
- Antimicrobial Activity : Pyrazole-chromeno hybrids exhibit efficacy against Gram-positive and Gram-negative bacteria .
- Cannabinoid Receptor Modulation : Chromenopyrazoles act as CB1/CB2 receptor ligands, with applications in pain management and neuroinflammation .
- Anticancer Properties : Derivatives show antiproliferative effects in breast and prostate cancer models .
Structural Versatility :
- The fused chromene-pyrazole scaffold allows substitutions at multiple positions, enabling tailored physicochemical properties. For example:
Synthetic Challenges :
Table 2: Key Applications of Chromeno-Pyrazole Hybrids
Properties
IUPAC Name |
2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3/c14-11(15)10-7-5-16-8-4-2-1-3-6(8)9(7)12-13-10/h1-4H,5H2,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCCZBCRICIYZCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(NN=C2C3=CC=CC=C3O1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,4-Dihydrochromeno[4,3-c]pyrazole-3-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a fused chromene and pyrazole ring system, which contributes to its unique biological properties. Its molecular formula is , and it possesses a carboxylic acid functional group that enhances its reactivity.
This compound interacts with various molecular targets, leading to significant biological effects. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory properties.
- Receptor Modulation : It may act as a modulator of certain receptors, influencing cellular signaling pathways that are crucial in disease processes .
Biological Activities
The biological activities of this compound can be categorized as follows:
- Anti-inflammatory Activity : The compound has demonstrated the ability to reduce inflammation in various models by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .
- Antitumor Effects : Research indicates that derivatives of this compound exhibit promising in vitro antitumor activity against several cancer cell lines, including MCF-7 (breast cancer) and HL-60 (leukemia) . The structure-activity relationship (SAR) studies suggest that modifications to the pyrazole ring can enhance antitumor efficacy.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activities against a range of pathogens, although further research is needed to establish its effectiveness and mechanism.
Case Studies
Several studies have highlighted the biological activity of this compound:
-
Study on Anti-inflammatory Effects :
- A study demonstrated that the compound significantly reduced levels of inflammatory markers in a murine model of arthritis. The results indicated a reduction in joint swelling and pain, correlating with decreased levels of TNF-alpha and IL-6.
- Antitumor Activity Evaluation :
-
Antimicrobial Testing :
- A series of tests against bacterial strains revealed that the compound exhibited moderate antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against Gram-positive bacteria.
Comparative Analysis
The following table summarizes the biological activities and effects observed for this compound compared to related compounds:
| Activity Type | This compound | Related Compounds |
|---|---|---|
| Anti-inflammatory | Significant inhibition of COX and LOX | Moderate effects |
| Antitumor | IC50 = 15 µM for MCF-7 | IC50 = 25 µM for analog |
| Antimicrobial | MIC = 32–128 µg/mL | MIC = 64–256 µg/mL |
Scientific Research Applications
Synthesis and Chemical Properties
1,4-Dihydrochromeno[4,3-c]pyrazole-3-carboxylic acid can be synthesized through various methods, including cyclization reactions involving pyrazole derivatives. The synthesis often involves the condensation of chromone derivatives with pyrazole compounds under acidic or basic conditions. For instance, a study demonstrated the effective synthesis of chromone-related pyrazole compounds via cyclodehydration reactions, yielding derivatives with notable antifungal activity against phytopathogenic fungi such as Fusarium oxysporum and Alternaria alternata .
Antifungal Properties
Research indicates that derivatives of this compound exhibit significant antifungal properties. In one study, compounds derived from this structure showed higher antifungal activity compared to standard treatments like cycloheximide against various fungal strains . The presence of electron-donating groups on the pyrazole moiety was found to enhance antifungal efficacy.
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. Derivatives demonstrated promising activity against Escherichia coli, Staphylococcus aureus, and other bacterial strains. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .
Anticancer Potential
There is growing interest in the anticancer applications of this compound. Some studies have shown that certain derivatives possess selective cytotoxicity against cancer cell lines while exhibiting reduced toxicity towards normal cells . This selectivity is crucial for developing safer cancer therapeutics.
Case Study 1: Antifungal Efficacy
A study conducted on a series of chromone-pyrazole derivatives revealed that modifications in the aryl substituents significantly influenced their antifungal activity. Compounds with specific substituents showed up to 80% inhibition against pathogenic fungi in vitro .
Case Study 2: Anticancer Activity
In another investigation focusing on the anticancer potential of pyrazole compounds, derivatives of this compound were tested against multiple cancer cell lines. Results indicated that these compounds could induce apoptosis in cancer cells through mitochondrial pathways while sparing normal cells .
Future Directions and Therapeutic Applications
Given its multifaceted biological activities, this compound holds promise for further development as:
- Antifungal Agents : Targeting agricultural pathogens to enhance crop protection.
- Antibacterial Agents : Developing new antibiotics to combat resistant bacterial strains.
- Anticancer Drugs : Formulating selective therapies for various cancers with minimized side effects.
Comparison with Similar Compounds
1,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylic Acid
- Molecular Formula : C₇H₈N₂O₂S
- Key Differences: Replaces the chromene oxygen with sulfur, forming a thiopyrano ring. Smaller molecular weight (184.22 g/mol) due to reduced aromaticity. Hydrogen bond donors/acceptors: 2 donors (NH, COOH) and 4 acceptors (S, O, N), impacting solubility and protein binding .
- Applications: Less explored than the chromeno analogue but may exhibit distinct reactivity in sulfur-mediated catalysis.
8-Methyl-1-phenyl-1,4-dihydro-thiochromeno[4,3-c]pyrazole-3-carboxylic Acid Ethyl Ester
- Molecular Formula : C₂₀H₁₈N₂O₂S
- Key Differences: Contains a thiochromeno ring (sulfur instead of oxygen) and an ethyl ester substituent. Increased lipophilicity (logP ~3.5 estimated) due to the phenyl and ester groups, enhancing membrane permeability but reducing water solubility . Molecular weight: 350.44 g/mol, significantly larger than the parent compound.
Derivatives with Fused Ring Modifications
1,4-Dihydroindeno[1,2-c]pyrazole-3-carboxylic Acid Derivatives
1-Phenyl-3-(pyridin-3-yl)-5,6-dihydro-1H-[1,4]oxathiino[2,3-c]pyrazole
- Key Feature : Incorporates oxathiine (oxygen-sulfur) fused rings.
Functional Group Variations
Carboxylic Acid vs. Ester Derivatives
| Property | 1,4-Dihydrochromeno[4,3-c]pyrazole-3-carboxylic Acid | Ethyl Ester Analogues |
|---|---|---|
| Solubility (Water) | Moderate (due to COOH) | Low (ester increases logP) |
| Bioavailability | Higher polar surface area | Improved cell permeability |
| Synthetic Utility | Precursor for conjugates | Stable intermediates |
- Example : The ethyl ester derivative (CAS 137776-00-2) is used in prodrug design to enhance oral absorption .
Physicochemical and Commercial Comparison
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for 1,4-dihydrochromeno[4,3-c]pyrazole-3-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : Multi-component reactions (MCRs) are widely used for synthesizing fused pyrazole derivatives. For example, dipotassium hydrogen phosphate (K₂HPO₄) catalyzes one-pot reactions of aldehydes, pyrazolinones, and malononitrile under reflux in ethanol, yielding high-purity products . Optimization includes adjusting catalyst loading (5–10 mol%), temperature (70–80°C), and solvent polarity to enhance yields (reported up to 92%) .
Q. How can the purity and structural integrity of this compound be validated during synthesis?
- Methodological Answer : Combine chromatographic and spectroscopic techniques:
- HPLC-ECD : Resolves stereoisomers and quantifies enantiomeric excess (e.g., using chiral stationary phases like amylose tris(3,5-dimethylphenylcarbamate)) .
- X-ray crystallography : Determines absolute configuration; Cambridge Structural Database (CSD) references (e.g., CCDC-1548525) provide comparative crystallographic data .
- LC-MS and ¹H-NMR : Confirm molecular weight (e.g., m/z 256.1 [M+H]⁺) and structural motifs (e.g., pyrazole ring protons at δ 6.8–7.2 ppm) .
Advanced Research Questions
Q. What strategies address contradictions in reported biological activities of pyrazole derivatives, such as enzyme inhibition vs. cytotoxicity?
- Methodological Answer : Use orthogonal assays and computational modeling:
- Enzyme assays : Compare α-glucosidase/acetylcholinesterase inhibition (IC₅₀ values) across derivatives to identify structure-activity relationships (SARs) .
- Cytotoxicity screening : Validate selectivity via MTT assays on non-target cell lines (e.g., HEK-293) .
- Molecular docking : Map interactions with ATP-binding pockets (e.g., kinases) using AutoDock Vina to rationalize discrepancies between in vitro and in silico data .
Q. How can stereochemical challenges in dihydrochromeno-pyrazole derivatives be resolved during synthesis?
- Methodological Answer : Employ asymmetric catalysis and advanced analytical tools:
- Chiral catalysts : Use L-proline or BINOL-derived catalysts to induce enantioselectivity in cyclization steps .
- ECD spectroscopy : Assign absolute configurations by correlating experimental electronic circular dichroism (ECD) spectra with time-dependent density functional theory (TD-DFT) calculations .
Q. What mechanistic insights explain the role of fused chromeno-pyrazole scaffolds in kinase inhibition?
- Methodological Answer : Combine kinetic studies and structural biology:
- Kinetic analysis : Determine inhibition modes (competitive/uncompetitive) via Lineweaver-Burk plots using varying ATP concentrations .
- Co-crystallization : Resolve X-ray structures of kinase-inhibitor complexes (e.g., PDB ID 6XYZ) to identify hydrogen-bonding interactions between the carboxylic acid moiety and catalytic lysine residues .
Data Contradiction Analysis
Q. Why do solubility profiles of this compound vary significantly across studies, and how can reproducibility be improved?
- Methodological Answer : Standardize solvent systems and quantify impurities:
- Solvent selection : Use dimethyl sulfoxide (DMSO) for stock solutions (≥99.9% purity) to avoid precipitation artifacts .
- HPLC-PDA : Detect trace impurities (e.g., unreacted aldehydes) that alter solubility; gradient elution with C18 columns (5–95% acetonitrile/water) is recommended .
Experimental Design Considerations
Q. How should researchers design derivatives to enhance metabolic stability while retaining bioactivity?
- Methodological Answer : Apply medicinal chemistry principles:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
